Cas no 1261622-04-1 (4-Methyl-3-(trifluoromethoxy)phenol)
1261622-04-1 structure
Product Name:4-Methyl-3-(trifluoromethoxy)phenol
CAS-nummer:1261622-04-1
MF:C8H7F3O2
MW:192.135193109512
CID:4962742
Update Time:2023-08-24
4-Methyl-3-(trifluoromethoxy)phenol Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-methyl-3-(trifluoromethoxy)phenol
- 4-Methyl-3-(trifluoromethoxy)phenol
-
- Inchi: 1S/C8H7F3O2/c1-5-2-3-6(12)4-7(5)13-8(9,10)11/h2-4,12H,1H3
- InChI-sleutel: KKBOIPXCVWIHDL-UHFFFAOYSA-N
- LACHT: FC(OC1C=C(C=CC=1C)O)(F)F
Berekende eigenschappen
- Exacte massa: 192.03981395 g/mol
- Monoisotopische massa: 192.03981395 g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 1
- Complexiteit: 169
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.6
- Topologisch pooloppervlak: 29.5
- Moleculair gewicht: 192.13
4-Methyl-3-(trifluoromethoxy)phenol Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014003580-1g |
4-Methyl-3-(trifluoromethoxy)phenol |
1261622-04-1 | 97% | 1g |
$1579.40 | 2023-09-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1298009-1g |
4-Methyl-3-(trifluoromethoxy)phenol |
1261622-04-1 | 98% | 1g |
¥37373.00 | 2024-08-09 |
4-Methyl-3-(trifluoromethoxy)phenol Gerelateerde literatuur
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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